7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Description
7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline, also known as Resorufin benzyl ether, is a fluorogenic substrate widely used for monitoring cytochrome P450 (CYP450) activities in cell extracts and solutions . It is the model substrate for 7-Benzoxyresorufin-O-dealkylase (BROD) assays .
Synthesis Analysis
The synthesis of this compound involves the use of a sulfonate resin solid acid catalyst (HND-580) under microwave conditions . The process is efficient and environmentally friendly, reducing the reaction time and improving production efficiency .Molecular Structure Analysis
The molecular structure of this compound is complex and detailed analysis would require advanced techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, in the Algar–Flynn–Oyamada reaction mechanism, the calculation of thermodynamic parameters for the key reaction steps pointed to a mechanism involving chalcone epoxides as intermediates .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b) . These enzymes play crucial roles in neurotransmission, and their inhibition can have significant effects on neurological function.
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in the biochemical processes mediated by these targets.
Biochemical Pathways
Indole derivatives have been found to modulate the expressions of several virulence genes, such as α-hemolysin gene hla, enterotoxin seb, and the protease genes spla and sspa . They also modulate the expressions of important regulatory genes like agrA and sarA .
Pharmacokinetics
Similar compounds have been found to inhibit the metabolizing enzyme cytochrome p450 3a4 (cyp3a4), which could potentially affect the compound’s bioavailability .
Result of Action
Indole derivatives have been found to reduce the virulence of staphylococcus aureus by modulating the expressions of several virulence and regulatory genes .
Action Environment
The presence of similar compounds in the environment has been associated with potential toxicity risks to non-target organisms and the evolution of drug-resistant fungal strains .
properties
IUPAC Name |
1-methyl-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-17-11-16(8-7-15(17)9-10-18-13)19-12-14-5-3-2-4-6-14/h2-8,11,13,18H,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCXEUSPCWTAFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1519448-80-6 |
Source
|
Record name | 7-(benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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